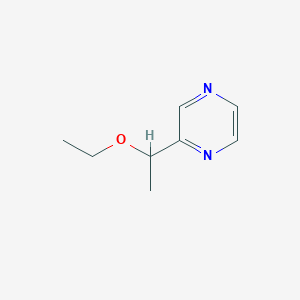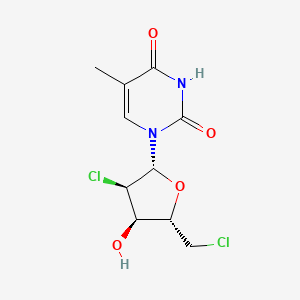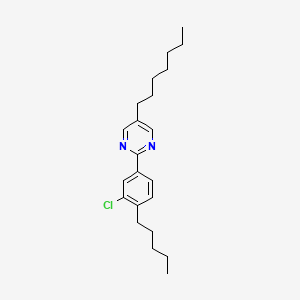
2-(3-Chloro-4-pentylphenyl)-5-heptylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-4-pentylphenyl)-5-heptylpyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The compound’s structure features a pyrimidine ring substituted with a 3-chloro-4-pentylphenyl group and a heptyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-pentylphenyl)-5-heptylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The 3-chloro-4-pentylphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable halogenated pyrimidine derivative reacts with 3-chloro-4-pentylphenyl lithium or Grignard reagent.
Alkylation: The heptyl group can be introduced via an alkylation reaction using heptyl bromide or heptyl chloride in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chloro-4-pentylphenyl)-5-heptylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Chloro-4-pentylphenyl)-5-heptylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism of action of 2-(3-Chloro-4-pentylphenyl)-5-heptylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The chloro and heptyl groups can influence the compound’s binding affinity and selectivity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Chloro-4-pentylphenyl)-5-ethylpyrimidine: Similar structure but with an ethyl group instead of a heptyl group.
2-(3-Chloro-4-pentylphenyl)-5-methylpyrimidine: Similar structure but with a methyl group instead of a heptyl group.
2-(3-Chloro-4-pentylphenyl)-5-propylpyrimidine: Similar structure but with a propyl group instead of a heptyl group.
Uniqueness
2-(3-Chloro-4-pentylphenyl)-5-heptylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of the chloro, pentyl, and heptyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
87946-86-9 |
|---|---|
Molekularformel |
C22H31ClN2 |
Molekulargewicht |
358.9 g/mol |
IUPAC-Name |
2-(3-chloro-4-pentylphenyl)-5-heptylpyrimidine |
InChI |
InChI=1S/C22H31ClN2/c1-3-5-7-8-10-11-18-16-24-22(25-17-18)20-14-13-19(21(23)15-20)12-9-6-4-2/h13-17H,3-12H2,1-2H3 |
InChI-Schlüssel |
RERIIKQXDCJXTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CN=C(N=C1)C2=CC(=C(C=C2)CCCCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


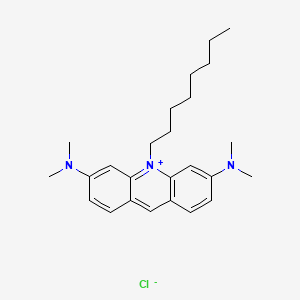
![2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14403706.png)

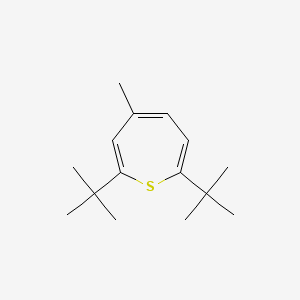
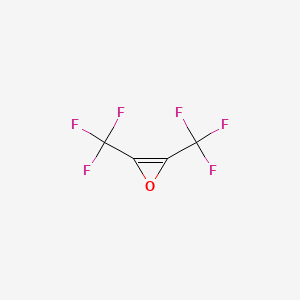
![Bis[2-(diethylamino)ethyl] phosphate](/img/structure/B14403733.png)
![({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14403752.png)

![Ethyl 4-[(acetyloxy)methyl]-2-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B14403770.png)
![2,2'-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol]](/img/structure/B14403778.png)
methanol](/img/structure/B14403783.png)

